An In-depth Technical Guide to 4-[2-(3-Methylphenoxy)ethyl]piperidine: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 4-[2-(3-Methylphenoxy)ethyl]piperidine: Synthesis, Properties, and Therapeutic Potential
Foreword
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged structure in drug design. This guide provides a comprehensive technical overview of a specific piperidine derivative, 4-[2-(3-Methylphenoxy)ethyl]piperidine, a molecule of interest for researchers in neuropharmacology and drug development. While specific experimental data for this compound is not extensively documented in public literature, this guide synthesizes information from related structures and established chemical principles to provide a robust framework for its synthesis, characterization, and potential applications.
Physicochemical Properties of 4-[2-(3-Methylphenoxy)ethyl]piperidine
| Property | Estimated Value/Information | Source/Basis for Estimation |
| Molecular Formula | C₁₄H₂₁NO | - |
| Molecular Weight | 219.33 g/mol | [3] |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid at room temperature. | Based on similar piperidine derivatives.[4] |
| Boiling Point | > 300 °C (Predicted) | Prediction based on structural complexity and similar compounds. |
| Melting Point | Not available. May exist as a hydrochloride salt which would be a crystalline solid. | - |
| Solubility | The free base is expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. The hydrochloride salt would likely exhibit solubility in water and alcohols. | General solubility characteristics of similar amines and their salts. |
| pKa | ~9-10 (for the piperidine nitrogen) | Typical pKa for a secondary amine in a piperidine ring.[5] |
| LogP | ~3.5 (Predicted) | Computational prediction based on structure. |
Synthesis of 4-[2-(3-Methylphenoxy)ethyl]piperidine
The synthesis of 4-[2-(3-Methylphenoxy)ethyl]piperidine can be efficiently achieved through several established synthetic routes. The Williamson ether synthesis is a classic and reliable method for forming the ether linkage in the target molecule.[6][7] This approach involves the reaction of a phenoxide with an alkyl halide or sulfonate.
An alternative and also robust method is reductive amination, which would involve the reaction of 2-(3-methylphenoxy)acetaldehyde with piperidine under reducing conditions.[8][9]
This guide will detail a proposed synthetic pathway based on the Williamson ether synthesis, which offers a straightforward and high-yielding approach.
Proposed Synthetic Pathway: Williamson Ether Synthesis
The overall synthetic strategy involves two key steps:
-
Activation of the Piperidine Ethanol: Conversion of the hydroxyl group of commercially available 2-(piperidin-4-yl)ethanol into a better leaving group, such as a tosylate.
-
Nucleophilic Substitution: Reaction of the resulting tosylate with the sodium salt of 3-methylphenol to form the desired ether linkage.
Caption: Proposed synthetic workflow for 4-[2-(3-Methylphenoxy)ethyl]piperidine.
Detailed Experimental Protocol
PART A: Synthesis of 2-(Piperidin-4-yl)ethyl 4-methylbenzenesulfonate (Tosylate)
This protocol is adapted from standard tosylation procedures for alcohols.
Materials:
-
2-(Piperidin-4-yl)ethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2-(piperidin-4-yl)ethanol (1.0 eq) in anhydrous pyridine (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen), add p-toluenesulfonyl chloride (1.1 eq) portion-wise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the mixture with dichloromethane (3 x volume of pyridine).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired tosylate.
PART B: Synthesis of 4-[2-(3-Methylphenoxy)ethyl]piperidine
This protocol is based on the classical Williamson ether synthesis.[10][11]
Materials:
-
2-(Piperidin-4-yl)ethyl 4-methylbenzenesulfonate
-
3-Methylphenol (m-cresol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Dimethylformamide (DMF, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF (0.3 M) at 0 °C under an inert atmosphere, add a solution of 3-methylphenol (1.1 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until gas evolution ceases, indicating the formation of the sodium phenoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of 2-(piperidin-4-yl)ethyl 4-methylbenzenesulfonate (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-[2-(3-Methylphenoxy)ethyl]piperidine.
Predicted Spectral Characteristics
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the piperidine, ethyl linker, and 3-methylphenoxy groups.
-
Aromatic Protons (δ 6.7-7.2 ppm): The protons on the 3-methylphenoxy ring will appear in this region as a complex multiplet.
-
-O-CH₂- (δ ~4.0 ppm): The two protons of the ethyl group attached to the phenoxy oxygen will likely appear as a triplet.
-
-CH₂-Piperidine (δ ~2.5-3.1 ppm): The protons on the carbons of the piperidine ring adjacent to the nitrogen will appear in this region, likely as multiplets. The protons on the other piperidine carbons will be further upfield.
-
-CH₂-CH₂-O- (δ ~1.8 ppm): The two protons of the ethyl group attached to the piperidine ring will likely appear as a quartet.
-
Piperidine -NH- (variable): The proton on the piperidine nitrogen will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
-
Aromatic -CH₃ (δ ~2.3 ppm): The methyl group on the phenoxy ring will appear as a singlet.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide further structural confirmation.
-
Aromatic Carbons (δ ~110-160 ppm): Six distinct signals are expected for the carbons of the 3-methylphenoxy group. The carbon attached to the oxygen will be the most downfield.
-
-O-CH₂- (δ ~65-70 ppm): The carbon of the ethyl group attached to the phenoxy oxygen.
-
Piperidine Carbons (δ ~30-55 ppm): The carbons of the piperidine ring.
-
-CH₂-CH₂-O- (δ ~30-35 ppm): The carbon of the ethyl group attached to the piperidine ring.
-
Aromatic -CH₃ (δ ~21 ppm): The methyl group on the phenoxy ring.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z 219. The fragmentation pattern will likely be dominated by cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage) and cleavage of the ether bond.[12]
Predicted Fragmentation Pathways:
-
Loss of the phenoxyethyl side chain: Cleavage of the bond between the piperidine ring and the ethyl group would result in a fragment at m/z 84 (the piperidinyl-methyl cation).
-
Cleavage of the ether bond: This could lead to fragments corresponding to the 3-methylphenoxide radical and the piperidinylethyl cation (m/z 112).
-
Benzylic-type cleavage: Cleavage of the bond between the oxygen and the ethyl group could result in a 3-methylphenoxy cation (m/z 107).
Potential Applications in Drug Discovery and Research
The 4-[2-(3-Methylphenoxy)ethyl]piperidine scaffold is of significant interest in the field of neuropharmacology, primarily due to the established biological activities of related phenoxyethyl piperidine derivatives.
Cholinesterase Inhibition
A growing body of research has identified phenoxyethyl piperidine derivatives as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[13][14] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes increases the levels of acetylcholine in the brain, a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other forms of dementia.[15][16]
The structural features of 4-[2-(3-Methylphenoxy)ethyl]piperidine, namely the piperidine ring and the phenoxyethyl moiety, are consistent with the pharmacophores known to interact with the active sites of cholinesterases.[14] Therefore, this compound represents a promising candidate for further investigation as a potential therapeutic agent for neurodegenerative disorders.
Other Central Nervous System (CNS) Targets
The piperidine nucleus is a common feature in many CNS-active drugs.[1] Derivatives of piperidine have been shown to interact with a variety of receptors and transporters in the brain, including sigma receptors, dopamine transporters, and serotonin transporters. Further pharmacological profiling of 4-[2-(3-Methylphenoxy)ethyl]piperidine could reveal additional CNS activities, making it a valuable tool for neuroscience research and a potential starting point for the development of novel therapeutics for a range of neurological and psychiatric conditions.
Conclusion
4-[2-(3-Methylphenoxy)ethyl]piperidine is a molecule with significant potential in the field of medicinal chemistry and drug discovery. While specific experimental data for this compound is sparse, this technical guide provides a comprehensive framework for its synthesis, predicted chemical properties, and likely biological applications based on established chemical principles and the activities of structurally related compounds. The proposed synthetic route via Williamson ether synthesis offers a reliable method for its preparation, enabling further investigation into its pharmacological profile. The likely activity of this compound as a cholinesterase inhibitor makes it a compelling target for researchers working on novel treatments for neurodegenerative diseases.
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